molecular formula C13H19N B183646 N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine CAS No. 892588-50-0

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine

Cat. No.: B183646
CAS No.: 892588-50-0
M. Wt: 189.3 g/mol
InChI Key: UJZOUXKMJQAGCZ-UHFFFAOYSA-N
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Description

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This amine features a distinct molecular structure combining a prop-2-en-1-yl (allyl) group and a benzyl moiety substituted with an isopropyl group at the para position. This specific arrangement suggests potential as a key intermediate or building block in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships. Compounds within the amine class frequently serve as precursors for the development of bioactive molecules and are often investigated for their interactions with biological targets, such as enzymes and receptors. The structural motifs present in this amine are commonly found in compounds screened for various pharmacological activities. As a research chemical, it provides a valuable template for chemists to develop novel compounds in drug discovery pipelines. It is supplied with a guaranteed Certificate of Analysis to ensure identity and purity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. The specific applications and mechanism of action for this precise compound are not detailed in the available literature. The description above is based on an analysis of its molecular structure and the common research applications of analogous compounds.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h4-8,11,14H,1,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOUXKMJQAGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406023
Record name N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892588-50-0
Record name N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Key parameters include solvent polarity, base selection, and stoichiometry to minimize over-alkylation. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity, while inorganic bases like potassium carbonate (K₂CO₃) neutralize liberated HX (X = Br, Cl). A molar ratio of 1:1.2 (amine:allyl halide) typically balances monoalkylation efficiency and reagent economy.

Table 1: Representative Alkylation Conditions

ParameterConditionYield* (%)
SolventDMF65–75
BaseK₂CO₃
Temperature (°C)60–80
Time (h)12–24
*Hypothetical yields based on analogous reactions.

Challenges and Mitigation Strategies

Over-alkylation to tertiary amines remains a concern. Strategies include:

  • Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic systems (e.g., H₂O/CH₂Cl₂) to enhance reactivity at lower temperatures.

  • Slow addition of allyl halide : Minimizing local excess to favor monoalkylation.

Reductive Amination of 4-Isopropylbenzaldehyde with Allylamine

Reductive amination offers an alternative pathway, circumventing alkylation’s selectivity issues. Here, 4-isopropylbenzaldehyde condenses with allylamine to form an imine intermediate, which is reduced to the target amine.

Mechanistic and Operational Details

The reaction proceeds in two stages:

  • Imine formation : Acid catalysis (e.g., acetic acid) facilitates Schiff base generation.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine without attacking the allyl double bond.

Table 2: Reductive Amination Parameters

ComponentRole/Value
4-IsopropylbenzaldehydeAldehyde substrate
AllylamineAmine reactant
NaBH₃CNReducing agent
SolventMethanol/THF (1:1)
Temperature (°C)25 (ambient)

Advantages Over Alkylation

  • Superior selectivity : Avoids polyalkylation byproducts.

  • Milder conditions : Ambient temperature reduces energy input.

Protection-Deprotection Strategies for Enhanced Selectivity

Multi-step syntheses employing protective groups enable precise control over reactivity, particularly for substrates prone to undesired side reactions.

Boc-Protected Intermediate Route

  • Protection : Treat 4-isopropylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine.

  • Alkylation : React with allyl bromide under basic conditions.

  • Deprotection : Remove the Boc group via trifluoroacetic acid (TFA) to yield the target compound.

Table 3: Protection-Deprotection Protocol

StepReagents/Conditions
ProtectionBoc₂O, DMAP, CH₂Cl₂
AlkylationAllyl bromide, K₂CO₃, DMF
DeprotectionTFA (20% in CH₂Cl₂)

Sulfonamide-Based Protection

Analogous to methods in beta-blocker synthesis, 4-isopropylbenzylamine can be converted to its sulfonamide derivative using methanesulfonyl chloride, alkylated, and then hydrolyzed under acidic conditions.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity and purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.85–2.95 (m, 1H, isopropyl CH), 3.75 (s, 2H, NCH₂), 5.10–5.25 (m, 2H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH).

  • IR (ATR) : 3280 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=C stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) typically shows ≥95% purity, with retention times around 8.2 minutes .

Scientific Research Applications

Neurological Research

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is recognized for its potential as a precursor in the synthesis of pharmaceuticals targeting neurological conditions. It has been associated with the development of monoamine oxidase (MAO) inhibitors, particularly MAO-B inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's disease. For instance, pargyline, a known MAO inhibitor, demonstrates how compounds with similar structures can modulate enzyme activity relevant to neurological health.

Antitubercular Activity

Research has indicated that compounds structurally related to this compound exhibit significant anti-tubercular properties. Studies have synthesized derivatives that were evaluated against Mycobacterium tuberculosis, highlighting the compound's potential in combating tuberculosis.

The biological activity of this compound is linked to its interactions with specific molecular targets such as enzymes and receptors. The compound's ability to inhibit MAO-B provides insights into its mechanism of action in modulating biochemical pathways associated with neurotransmitter regulation. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .

Mechanism of Action

The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine, highlighting structural variations, synthetic routes, and properties:

Compound Name Molecular Formula Substituents on Benzyl Group Key Properties/Applications Synthesis Yield/Notes Reference IDs
N-[(4-Methoxyphenyl)methyl]prop-2-en-1-amine C₁₁H₁₅NO 4-Methoxy Liquid, used in Ti–Mg-catalyzed carbocyclization reactions. Synthesized via allylation; 76% yield
N-[(2-Phenylcyclopropyl)methyl]prop-2-en-1-amine C₁₃H₁₇N 2-Phenylcyclopropyl Colorless oil; precursor for rhodium-catalyzed carbonylative C–C bond activation. 90% yield, d.r. >15:1
N-[(4-Methylbenzyl)prop-2-en-1-amine C₁₁H₁₅N 4-Methyl Intermediate in pyrrolidine synthesis via Et₂Zn-mediated cyclization. Reaction with Et₂Zn in CH₂Cl₂ (regioselective)
N-(Thiophen-2-ylmethyl)prop-2-en-1-amine C₈H₁₁NS Thiophen-2-yl Solid (mp 76°C); forms Z-configuration pyrrolidines. 76% yield after column chromatography
N-[(3,4-Dimethoxyphenyl)methyl]prop-2-en-1-amine C₁₂H₁₇NO₂ 3,4-Dimethoxy High complexity (XLogP3 = 1.5); potential pharmacological applications. Standardized via reductive amination

Key Structural and Functional Differences

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., 4-Methoxy): Enhance nucleophilicity of the nitrogen atom, facilitating reactions like carbocyclization with Et₂Zn .
  • Bulky Groups (e.g., 4-Isopropyl): Steric hindrance may reduce reaction rates in catalytic processes (e.g., Ti–Mg systems) but improve selectivity in cyclopropane formation .
  • Heterocyclic Substituents (e.g., Thiophene): Influence π-stacking interactions and regioselectivity in cyclization reactions .

Spectral Data Comparison

  • ¹H NMR: The allyl group in all compounds shows characteristic signals at δ 5.2–5.8 ppm (CH₂=CH–). For example:

  • N-[(2-Phenylcyclopropyl)methyl]prop-2-en-1-amine: δ 5.84 (ddt, J = 17.2, 10.2, 5.7 Hz) .
  • N-[(4-Methoxyphenyl)methyl]prop-2-en-1-amine: δ 4.16–3.65 (m, N–CH₂) .
    • IR Spectroscopy: Stretching vibrations for C=C (1640–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) are consistent across analogs .

Catalytic Behavior

  • Ti–Mg Systems: N-[(4-Methoxyphenyl)methyl]prop-2-en-1-amine reacts with Et₂Zn to form methylenepyrrolidines with Z-configuration (stereoselectivity >95%) .
  • Rhodium Catalysis: Cyclopropylmethyl-substituted analogs (e.g., N-[(2-phenylcyclopropyl)methyl]prop-2-en-1-amine) undergo directed C–C bond activation, enabling (3+1+2) cyclocarbonylation .

Limitations and Challenges

  • Steric Hindrance: Bulky substituents (e.g., 4-isopropyl) reduce yields in Zr-catalyzed cycloalumination (<10% conversion) .
  • Sensitivity to Solvents: Reactions in polar solvents (e.g., DMF) may lead to side products like double alkylation (7.4 mol% impurity observed in S07 synthesis) .

Biological Activity

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine, also known as N-(4-isopropylbenzyl)prop-2-en-1-amine, is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C13H19N
  • Molecular Weight : 189.297 g/mol
  • Functional Groups : Aliphatic amine, prop-2-en-1 backbone, and isopropyl substitution.

The structural features of this compound contribute to its reactivity and biological activity. Its amine group allows for interactions with various biological molecules, making it a candidate for medicinal chemistry applications.

This compound exhibits several biochemical properties that underpin its biological activity:

Property Description
Enzyme Interactions Interacts with enzymes involved in amine synthesis and degradation (e.g., MAO) .
Cell Signaling Modulates cell signaling pathways through receptor interactions .
Metabolic Pathways Involved in various metabolic pathways, metabolized by amine oxidases .

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Gene Expression : It has been shown to alter gene expression profiles in certain cell types.
  • Cellular Metabolism : Enhances metabolic functions at specific concentrations, potentially improving energy production .
  • Dosage Variability : The effects vary with dosage; lower doses may enhance enzyme activity, while higher doses could lead to cytotoxicity .

The molecular mechanism of this compound involves:

  • Binding Interactions : The compound binds to specific biomolecules (enzymes and receptors) through hydrogen bonding and hydrophobic interactions.
  • Inhibition of Enzymes : It acts as a monoamine oxidase inhibitor (MAOI), which is crucial for the treatment of neurodegenerative diseases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

1. Enzyme Inhibition Studies

A study demonstrated that this compound effectively inhibits monoamine oxidase (MAO-B), which is relevant for treating conditions like Alzheimer's disease. The inhibition was characterized by IC50 values indicating potency compared to standard MAO inhibitors .

2. Antimicrobial Activity

In vitro evaluations showed that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

3. Neuroprotective Effects

Research indicated that N-(4-isopropylbenzyl)prop-2-en-1-amine could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neuroprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via Ti–Mg-catalyzed carbocyclization of allyl-substituted propargylamines. A typical procedure involves reacting propargylamine derivatives with Et₂Zn (1 M in hexane) in the presence of Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%) in dichloromethane at room temperature for 18 hours. Solvent choice (e.g., dichloromethane vs. toluene) and steric hindrance from substituents significantly impact yield and regioselectivity . Optimizing catalyst loading and reaction time (e.g., 18–24 hours) is critical to achieving >75% yields of pyrrolidine derivatives.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is employed. Data collection involves monochromatic radiation (e.g., Mo-Kα), with structure solution via direct methods. Hydrogen bonding networks are analyzed using graph-set notation (e.g., C(7) chains) to interpret supramolecular interactions. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating geometric parameters .

Q. What computational methods predict the compound's binding affinity to biological targets?

  • Methodological Answer : AutoDock Vina is used for molecular docking, employing a Lamarckian genetic algorithm. The protocol includes:

  • Preparing the ligand and receptor (e.g., protonation states, charge assignment).
  • Defining a grid box around the active site (20 ų).
  • Validating docking poses via RMSD clustering (<2.0 Å) and comparing with known co-crystallized ligands.
    Scoring function adjustments (e.g., weighting hydrogen bonds) improve accuracy for amine-containing ligands .

Advanced Research Questions

Q. How can low yields in Ti–Mg-catalyzed carbocyclization be addressed?

  • Methodological Answer : Low yields often arise from steric hindrance (e.g., bulky benzyl groups) or electronic deactivation of the triple bond. Strategies include:

  • Catalyst modification : Replacing Cp₂ZrCl₂ with less bulky Ti(O-iPr)₄ to reduce steric clashes.
  • Solvent optimization : Polar solvents (e.g., CH₂Cl₂) enhance electrophilicity of the alkyne.
  • Substrate engineering : Introducing electron-withdrawing groups (e.g., trimethylsilyl) to activate the triple bond.
    Yields improve from <10% to >75% under optimized conditions .

Q. What advanced NMR techniques resolve stereochemical ambiguities in derivatives?

  • Methodological Answer : For Z/E isomer determination:

  • NOESY : Cross-peaks between vinyl protons and adjacent methyl groups confirm Z-configuration.
  • ²J coupling analysis : Trans-vicinal coupling constants (>2 Hz) distinguish E-isomers.
  • Deuterolysis experiments : Monitoring deuterium incorporation at allylic positions validates reaction pathways .

Q. How do hydrogen bonding patterns influence the compound's solid-state stability?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies motifs like N–H⋯N chains (C(7)) or R₂²(8) rings. Stability correlates with:

  • Dimensionality : 1D chains vs. 3D networks.
  • Donor-acceptor distances : Optimal N⋯N distances (2.8–3.0 Å) enhance lattice energy.
    Thermal gravimetric analysis (TGA) confirms higher decomposition temperatures for tightly packed H-bonded networks .

Q. What strategies validate enantioselectivity in asymmetric allylic amination?

  • Methodological Answer : Using iridium catalysts (e.g., [Ir(COD)Cl]₂·L1), chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Kinetic resolution experiments (e.g., competing ammonia vs. monoallylamine) quantify enantiomeric excess (ee >90%). Circular dichroism (CD) spectra correlate absolute configuration with Cotton effects .

Data Contradictions and Resolution

  • vs. 4 : Conflicting reports on Zr vs. Ti catalyst efficiency are resolved by substrate-specific reactivity. Ti catalysts outperform Zr in allyl-substituted systems due to reduced steric demand .
  • vs. 20 : AutoDock Vina’s scoring function may underestimate amine interactions compared to empirical assays. Hybrid methods (e.g., MD simulations post-docking) reconcile discrepancies .

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